![molecular formula C20H18FN3O5S B3014336 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921512-74-5](/img/structure/B3014336.png)

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

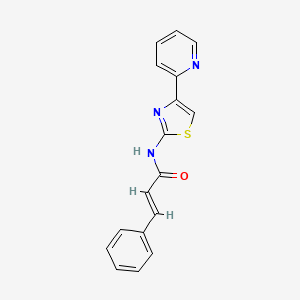

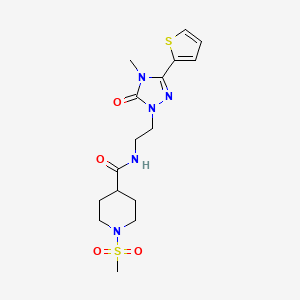

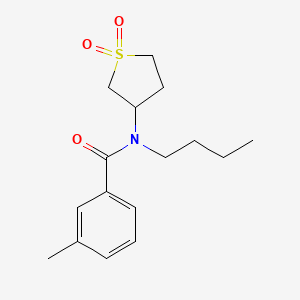

The compound N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a heterocyclic compound that contains several functional groups, including a sulfonamide moiety, a 1,4-benzodioxane nucleus, and a 4-fluorophenyl group attached to a pyridazine ring. The presence of these groups suggests that the compound could exhibit a range of biological activities and could be of interest in the development of new pharmaceutical agents.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves multi-step reactions that start with the preparation of key intermediates, such as hydrazinobenzenesulfonamide derivatives, followed by subsequent reactions with various electrophiles to introduce additional functional groups . In the case of compounds containing a 1,4-benzodioxane nucleus, the synthesis may involve the reaction of appropriate aryl or alkyl halides with the parent sulfonamide . The synthesis of such compounds is often aimed at producing potential therapeutic agents with antibacterial, antifungal, or antimalarial activities .

Molecular Structure Analysis

The molecular structure of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide would be characterized by the presence of a 1,4-benzodioxane ring system, which is known to confer stability and unique chemical properties to the molecule. The fluorophenyl group attached to the pyridazine ring could influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including conjugation with glutathione, which may be a detoxification mechanism for arylamine compounds . The reactivity of the sulfonamide group can also be exploited to create a diverse array of heterocyclic compounds, as seen in the synthesis of pyran, pyridine, and pyridazine derivatives . The presence of active methylene compounds can further diversify the chemical reactions that these molecules can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group typically confers solubility in water, which is important for biological activity. The introduction of a 1,4-benzodioxane nucleus can affect the lipophilicity of the compound, potentially improving its ability to cross biological membranes . The electronic effects of substituents such as the 4-fluorophenyl group can impact the acidity of the sulfonamide hydrogen, which may be relevant for the interaction with enzymes such as carbonic anhydrase .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Antibacterial Properties

- A study by (Irshad et al., 2016) explored the synthesis of ethylated sulfonamides incorporating 1,4-benzodioxane moiety. These compounds showed significant inhibition of enzymes like lipoxygenase and moderate inhibition of acetylcholinesterase and butyrylcholinesterase. Some derivatives also exhibited good antibacterial properties.

Pharmacological Evaluation

- Another research by (Irshad, 2018) involved the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its derivatives. These compounds showed moderate activity against butyrylcholinesterase and acetylcholinesterase, and good activity against the lipoxygenase enzyme. The antimicrobial and hemolytic activities of these compounds were also noted.

Synthesis and Inhibitory Potential

- A 2019 study by (Abbasi et al., 2019) focused on the synthesis of new sulfonamides with benzodioxane and acetamide moieties. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase.

Biological Screening and Molecular Docking

- Research by (Irshad et al., 2019) presented the design and synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives. These compounds displayed moderate activity against butyrylcholinesterase and acetylcholinesterase and good activity against lipoxygenase. They also exhibited antimicrobial activities and were computationally docked against target enzymes.

Antibacterial Agents

- A study by (Abbasi et al., 2016) investigated the anti-bacterial potential of N-substituted sulfonamides bearing benzodioxane moiety. These compounds demonstrated potent therapeutic potential against various bacterial strains.

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding how to safely handle and dispose of the compound.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into the compound’s properties or mechanism of action.

Eigenschaften

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O5S/c21-15-3-1-14(2-4-15)17-6-8-20(25)24(23-17)10-9-22-30(26,27)16-5-7-18-19(13-16)29-12-11-28-18/h1-8,13,22H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUPNWSVIZPXIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3014256.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3014259.png)

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)

![N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B3014272.png)

![N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3014276.png)